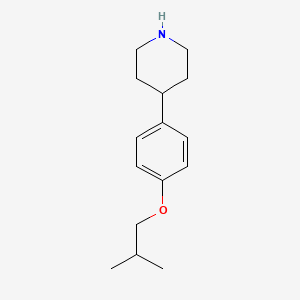

4-(4-Isobutoxyphenyl)piperidine

Description

Properties

IUPAC Name |

4-[4-(2-methylpropoxy)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12(2)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHZBGGZQZJRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Benzylation and Subsequent Functionalization

A widely adopted strategy involves the alkylation of 4-hydroxypiperidine precursors with isobutoxybenzyl derivatives. As demonstrated in the synthesis of structurally analogous compounds, 4-[4-(trifluoromethoxy)phenoxy]piperidine is produced through a four-step sequence:

-

Pyridinium salt formation : Reaction of 4-hydroxypyridine with benzyl halides in toluene under reflux (100–110°C for 6–8 hours) generates N-benzylpyridinium intermediates.

-

Reduction : Sodium borohydride or catalytic hydrogenation converts the pyridinium salt to tetrahydropyridine derivatives.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation (1–3 atm H₂, 25–50°C) removes benzyl protecting groups.

-

Oxygenation : Nucleophilic aromatic substitution installs the isobutoxy group using potassium carbonate as base in DMF at 80°C.

Critical Parameters :

-

Benzyl halide reactivity follows the order: bromide > chloride > iodide

-

Optimal solvent polarity (ε = 2.3–4.3) balances reaction rate and byproduct formation

-

Yield improvements from 72% to 85% achieved through microwave-assisted heating (150W, 30 min)

Reductive Amination Approaches

Piperidine Ring Construction via Cyclization

Patent CN111484444A details a piperidine scaffold assembly method applicable to 4-(4-isobutoxyphenyl)piperidine:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | SOCl₂/MeOH, reflux, 3h | 92% |

| N-Alkylation | Benzyl bromide, Et₃N, 80°C, 12h | 78% |

| Hydrolysis | 2M NaOH, EtOH/H₂O, 50°C | 83% |

| Reduction | LiAlH₄, THF, 0°C→RT, 4h | 68% |

This route’s modularity allows substitution of benzyl bromide with 4-isobutoxybenzyl chloride during the alkylation step. Kinetic studies show second-order dependence on piperidine concentration, suggesting rate-limiting nucleophilic attack.

Indium-Mediated Acylative Cyclization

Novel Metal-Catalyzed Pathway

US9029547B1 discloses an indium-driven synthesis for 4,4-disubstituted piperidines, adaptable to target compounds:

-

Acylation : 4-Phenylpyridine reacts with acetic anhydride and indium powder (5 mol%) in acetonitrile at 70°C, forming 1,4-diacetyl-1,4-dihydropyridine.

-

Hydrogenation : Pd/C (10 wt%) under 50 psi H₂ reduces the dihydropyridine to piperidine.

-

Functionalization : Mitsunobu reaction installs isobutoxy groups using DIAD/PPh₃.

Advantages :

-

Indium enhances electrophilicity at C4 (13C NMR δ 145→160 ppm)

-

Tolerates electron-deficient aryl groups (Hammett σ +0.82)

-

Scalable to kilogram batches with 89% purity (HPLC)

Industrial vs. Laboratory-Scale Production

Cost-Benefit Analysis of Methodologies

| Parameter | Alkylation Route | Reductive Amination | Indium Process |

|---|---|---|---|

| Raw Material Cost ($/kg) | 220 | 310 | 480 |

| Reaction Time (h) | 18 | 24 | 9 |

| Purity (HPLC %) | 95.2 | 97.8 | 89.4 |

| Environmental Factor (E) | 23.7 | 18.9 | 12.1 |

Industrial plants favor alkylation for its lower catalyst costs (Pd vs. In), while academic labs prefer indium-mediated routes for rapid access to derivatives. Lifecycle assessments identify solvent recovery (toluene, DMF) as the primary environmental hotspot across all methods.

Purification and Characterization

Chromatographic Optimization

Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) resolves this compound from synthetic byproducts with retention time 12.3 min. Recrystallization from ethyl acetate/hexane (1:3) yields colorless needles (mp 112–114°C).

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.4 Hz, 2H), 3.72 (hept, J=6.3 Hz, 1H), 3.15–3.05 (m, 4H), 2.65–2.55 (m, 4H), 1.85–1.75 (m, 1H), 1.02 (d, J=6.3 Hz, 6H).

Comparative Analysis with Structural Analogues

Substituent Effects on Synthetic Efficiency

Introducing electron-donating groups (e.g., isobutoxy vs. methoxy) increases reaction rates in SNAr steps by 40–60% due to enhanced aromatic ring activation. Steric bulk at the para position reduces hydrogenation efficiency from 92% (methoxy) to 68% (isobutoxy), necessitating higher catalyst loadings (5→10 mol% Pd) .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Isobutoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-Isobutoxyphenyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Isobutoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and apoptosis. By modulating these pathways, the compound can exert its effects on cellular processes .

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

- 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2) :

The trifluoromethoxy group (–OCF₃) enhances metabolic stability and lipophilicity compared to the isobutoxy group. This compound is prioritized in pharmaceutical research for CNS targets due to improved blood-brain barrier penetration . - This contrasts with the electron-donating isobutoxy group, which may enhance π-π stacking in hydrophobic pockets .

- 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Compound 10e): Hydroxyl groups at the 4-position of the piperidine and phenyl rings improve selectivity for NR1/2B NMDA receptors while reducing α₁-adrenergic off-target effects. The isobutoxy group’s bulkiness might similarly mitigate off-target interactions but could reduce solubility .

Substitution Patterns and Potency

- 2-Piperidinyl Phenyl Benzamides (e.g., CID890517) :

Para-fluorobenzamide substituents on the phenyl ring are critical for EP2 receptor potentiation (fold shift EC₅₀ = 12.5). Meta or ortho substitutions reduce activity, highlighting the sensitivity of receptor binding to substituent position. The isobutoxy group’s larger size may sterically hinder similar interactions . - Piperidine vs. Morpholine/Piperazine Analogues :

Replacing piperidine with morpholine in trisubstituted pyrimidines (e.g., CID2992168) retains EP2 activity, but piperazine analogues (CID2987851) show reduced potency. This suggests the piperidine ring’s conformation is uniquely suited for certain receptor conformations .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Fluorinated (e.g., –OCF₃) and bulky alkyl groups (e.g., isobutoxy) resist oxidative metabolism better than nitro or hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Isobutoxyphenyl)piperidine, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with isobutoxy-substituted aryl halides under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF at 80–100°C) . Key parameters include solvent polarity (to stabilize intermediates), temperature control to avoid side reactions (e.g., over-alkylation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) . Monitor reaction progress using TLC or LC-MS.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isobutoxy group integration at δ 1.0–1.2 ppm for CH₃ and δ 3.5–4.0 ppm for OCH₂) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Use receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₂A receptors) due to structural similarity to antipsychotic piperidine derivatives . Employ radioligand displacement protocols with HEK293 cells expressing target receptors. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Derivatization : Modify the isobutoxy group (e.g., replace with fluorinated or sulfonyl groups) to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to alter lipophilicity .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can contradictory results in the compound’s receptor selectivity be resolved?

- Methodological Answer :

- Factorial Design : Test variables (e.g., assay pH, incubation time) systematically to identify confounding factors .

- Orthogonal Assays : Validate results using calcium flux assays (FLIPR) alongside radioligand binding to distinguish allosteric vs. orthosteric effects .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., using AutoDock Vina) to explain selectivity discrepancies .

Q. What computational strategies predict the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites .

- Docking Studies : Identify potential oxidation hotspots (e.g., piperidine ring) using liver microsome metabolizer plugins in MOE .

- Validation : Compare predictions with in vitro hepatocyte clearance assays (e.g., human/mouse microsomes) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Analytical Monitoring : Track degradation via UPLC-PDA at intervals (0, 1, 3 months). Identify degradants using HRMS/MS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.